N-(2-(4-甲氧基-6-甲基-2-氧代吡啶-1(2H)-基)乙基)-9H-氧杂蒽-9-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

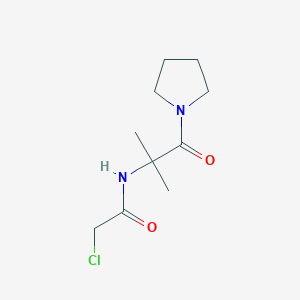

The compound "N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. The molecule contains a xanthene backbone, which is a tricyclic system known to impart a variety of properties to compounds, including fluorescence and therapeutic potential . The presence of a methoxy group and a methyl group on the pyridine ring could influence the electronic properties and interaction landscapes of the molecule, as seen in similar compounds . Additionally, the carboxamide functionality is a common feature in bioactive molecules, often involved in hydrogen bonding and molecular recognition processes .

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of related N-methylpyridinyl carboxamides involves the reaction of substituted pyridinecarbonyl chlorides with amines . Similarly, the xanthene unit in the compound could be derived from reactions involving nucleophilic substitution, as seen in the preparation of aromatic dicarboxylic acids with xanthene units . The carboxamide group could be introduced using techniques such as the condensation of carboxylic acids with N,O-dimethylhydroxylamine hydrochloride .

Molecular Structure Analysis

The molecular structure of such a compound would likely be characterized by a combination of spectroscopic techniques, including FT-IR, NMR, and UV-vis, as these methods are commonly used to determine the structure and conformation of organic molecules . X-ray crystallography could also be employed to elucidate the precise three-dimensional arrangement of atoms within the molecule, as demonstrated by the structural analysis of related compounds .

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. The carboxamide group is known to participate in a variety of chemical reactions, including amidation and hydrolysis . The methoxy and methyl groups on the pyridine ring could affect the electron density and thus the reactivity of the molecule towards electrophilic or nucleophilic agents . The xanthene core could also undergo reactions typical of aromatic systems, such as electrophilic aromatic substitution .

Physical and Chemical Properties Analysis

The physical properties of the compound, such as solubility, melting point, and crystallinity, would be influenced by its molecular structure. For example, the presence of a xanthene unit and methyl pendant groups can lead to organosolubility and optical transparency in polyamides . The melting point can be correlated with lattice energy and molecular symmetry, following Carnelley’s rule, as seen in structurally similar compounds . The chemical properties, such as stability and reactivity, would be determined by the functional groups present and their respective electronic effects .

科学研究应用

晶体结构和氢键

对三种抗惊厥烯胺酮的晶体结构的研究,包括相关化合物,揭示了它们的氢键模式和分子构象的见解。这些发现对于理解此类化合物在生物系统中的相互作用机制至关重要,并且可以指导设计具有改进的功效和特异性的新治疗剂。分子间 N–H⋯O=C 氢键形成无限的分子链,突出了氢键在这些化合物的分子稳定性和相互作用中的重要性 (Kubicki, Bassyouni, & Codding, 2000)。

区域选择性羧化

9-氧杂蒽酮与乙酸锰(III)的区域选择性羧化展示了一种将羧基引入氧杂蒽骨架特定位置的方法。这个过程对于合成具有潜在药用性质的衍生物至关重要,因为官能团的位置和数量会显著影响化合物的生物活性。该研究阐明了羧化反应的区域选择性和机理,这对于合成新型化合物至关重要 (Nishino & Kurosawa, 1983)。

杂环化合物的合成新方法

研究具有抗菌活性的噻唑及其稠合衍生物的新合成方法突出了杂环化学在开发具有在对抗微生物耐药性中潜在应用的化合物的多功能性。合成的化合物对各种细菌和真菌分离株表现出体外抗菌活性,表明它们作为开发新抗菌剂的先导。这项研究强调了杂环化合物在药物化学中的重要性以及它们在解决全球健康挑战中所扮演的角色 (Wardkhan, Youssef, Hamed, & Ouf, 2008)。

电催化和有机金属化学

钯催化的取代伽马-氧代炔烃的氧化环化-烷氧羰基化反应生成杂环衍生物,说明了有机金属化学在合成复杂分子中的应用。这种方法能够有效地构建各种杂环,这些杂环是许多药理活性分子中的核心结构。反应条件,包括与助催化剂一起使用催化量的钯,突出了过渡金属催化在现代合成化学中的重要性 (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005)。

属性

IUPAC Name |

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-15-13-16(28-2)14-21(26)25(15)12-11-24-23(27)22-17-7-3-5-9-19(17)29-20-10-6-4-8-18(20)22/h3-10,13-14,22H,11-12H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMIQPWATGNZJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Benzyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2529772.png)

![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2529777.png)

![1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B2529778.png)

![3-({1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2529780.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2529784.png)

![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2529788.png)

![2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B2529790.png)